molecular formula C17H18N6O B5637140 2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5637140
M. Wt: 322.4 g/mol
InChI Key: VQKWSCWHWXVQQH-UHFFFAOYSA-N
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Description

Imidazo[4,5-c]pyridines are a class of heterocyclic compounds known for their diverse chemical and biological properties. They are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound "2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" falls within this category, showcasing the structural complexity and versatility of imidazo[4,5-c]pyridines.

Synthesis Analysis

Imidazo[4,5-c]pyridines are synthesized through various methods, including the reaction of 2-phenyloxazol-5(4H)-ones with pyridin-2-amine, highlighting a novel approach under microwave irradiation for generating imidazo[1,2-a]pyridin-2-one derivatives (S. Tu et al., 2007). Another method involves the synthesis of imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones through reactions with pyridine and aromatic isocyanates (F. Sa̧czewski et al., 1987).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been extensively studied through crystallography. For instance, the crystal structure analysis of a related compound, 6-bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine, reveals how the imidazo[4,5-b]pyridine ring system is inclined at specific angles to the phenyl and triazole rings, offering insights into the spatial arrangement and potential reactivity of these molecules (S. Bourichi et al., 2019).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including cycloaddition and substitution, to introduce functional groups that significantly affect their chemical properties. For example, the synthesis of pyridine-substituted triorganostannyltetrazoles through cycloaddition methods showcases the versatility of imidazo[4,5-c]pyridine derivatives in forming complex structures with potential biological activity (Sonali Bhandari et al., 2000).

properties

IUPAC Name

1-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-16(7-9-23-12-18-11-19-23)22-8-6-14-15(10-22)21-17(20-14)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKWSCWHWXVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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